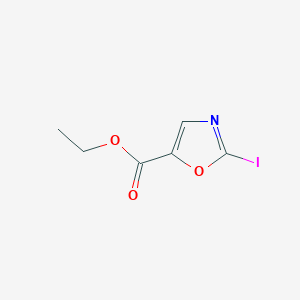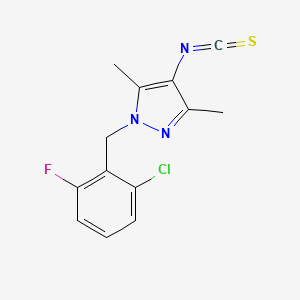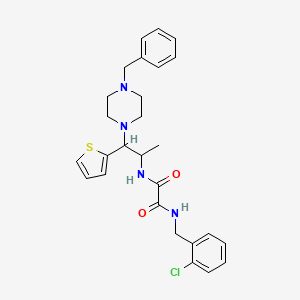![molecular formula C24H16F2N4O3 B2603007 3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-66-1](/img/structure/B2603007.png)
3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a quinoline ring, which is a type of heterocyclic compound that is often found in various pharmaceuticals and natural products . The molecule also contains a pyrazole ring, a nitro group, and an ethoxy group. These groups could potentially contribute to the compound’s reactivity and biological activity.
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the molecule more reactive towards nucleophilic attack. The ethoxy group could potentially undergo reactions involving the breaking of the C-O bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and the presence of the heterocyclic rings would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Chemical Properties
- Quinoline derivatives, including pyrazolo[3,4-c]quinolines, have been synthesized through various chemical reactions, showcasing their structural diversity and potential for modification. For instance, the synthesis of pyrazolo[3,4-c]quinoline derivatives involves reactions such as aminoalkylation, methylation, and cyclization processes. These compounds have been explored for their interesting chemical properties and potential applications in different scientific fields (Nagarajan & Shah, 1992).
Photophysical Properties
- The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores reveals the synthesis and photophysical properties of these compounds. Their dual emissions and large Stokes' shift emission patterns, along with thermal stability, make them promising for applications in fluorescent probes and materials science (Padalkar & Sekar, 2014).
Antimicrobial Applications
- Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial agents. These compounds exhibit significant antibacterial and antifungal activities, highlighting the quinoline derivatives' potential in developing new antimicrobial agents (Holla et al., 2006).
Optical and Structural Properties
- The structural and optical properties of quinoline derivatives thin films have been studied, indicating their potential application in optoelectronic devices. These studies explore the compounds' absorption parameters, molar extinction coefficient, and other optical properties, which are crucial for their use in electronic and photonic technologies (Zeyada et al., 2016).
Mechanistic Studies and Chemical Reactions
- Unanticipated cleavage and synthesis processes under specific conditions reveal unique reaction mechanisms and the formation of novel quinoline derivatives. These findings contribute to a deeper understanding of chemical reactivity and the development of new synthetic methodologies (Joshi et al., 2018).
将来の方向性
The compound could be a subject of future research, given the biological activity exhibited by many quinoline derivatives . Studies could focus on its synthesis, characterization, and testing for various biological activities. Additionally, its potential applications in pharmaceuticals could be explored.
特性
IUPAC Name |
3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N4O3/c1-2-33-18-8-6-14(7-9-18)22-20-13-27-23-19(10-15(25)11-21(23)26)24(20)29(28-22)16-4-3-5-17(12-16)30(31)32/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJMJTWODBKEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2602926.png)
![6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2602928.png)

![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2602930.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2602933.png)

![3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2602936.png)



![3-Ethyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2602945.png)
![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one](/img/structure/B2602947.png)